(E)-N-(2,4-dimethoxybenzylidene)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(2,4-dimethoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and benzenesulfonamide . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions.
Chemical Reactions Analysis
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-Butyl-benzenesulfonamide: Used in various industrial applications, including as a plasticizer.
N-(4-Methoxybenzylidene)benzenesulfonamide: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of N-(2,4-dimethoxybenzylidene)benzenesulfonamide lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-9-8-12(15(10-13)20-2)11-16-21(17,18)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
ICQSLCBDRUHEMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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